2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

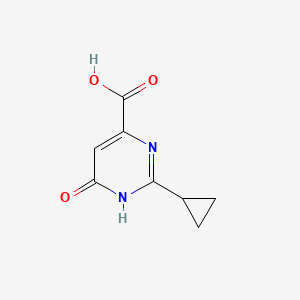

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid, which accurately reflects the structural organization and functional group positioning within the molecule. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrimidine ring serves as the parent structure and the substituents are numbered according to their positions on the ring system. The structural representation reveals a pyrimidine ring bearing a cyclopropyl group at position 2, a carboxylic acid functionality at position 4, and a keto group at position 6, with the latter existing in equilibrium with its tautomeric hydroxyl form.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as C1CC1C2=NC(=CC(=O)N2)C(=O)O. This linear representation captures the essential connectivity of all atoms within the molecule, providing a standardized format for computational analysis and database storage. The International Chemical Identifier representation, InChI=1S/C8H8N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11), offers a more detailed structural description that includes hydrogen atom positions and tautomeric considerations.

The three-dimensional conformational analysis of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid reveals important structural features that influence its chemical behavior and potential interactions. The cyclopropyl ring introduces significant steric constraints due to its highly strained three-membered ring structure, which affects the overall molecular geometry and influences the compound's reactivity patterns. The pyrimidine ring system maintains planarity, which is characteristic of aromatic heterocycles, while the carboxylic acid group can adopt various orientations depending on intramolecular hydrogen bonding and crystal packing forces in solid-state structures.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C8H8N2O3, indicating the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. This molecular composition corresponds to a molecular weight of 180.16 grams per mole, which has been consistently reported across multiple chemical databases and supplier catalogs. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and theoretical computational studies involving this compound.

The degree of unsaturation calculated from the molecular formula reveals important structural characteristics of the compound. With a molecular formula of C8H8N2O3, the compound exhibits five degrees of unsaturation, which accounts for the aromatic pyrimidine ring system (four degrees) and the carbonyl groups present in both the carboxylic acid functionality and the keto tautomer (one additional degree). This calculation is consistent with the observed structural features and confirms the presence of the aromatic heterocyclic system combined with carbonyl functionalities.

Stereochemical considerations for this compound primarily involve the conformational flexibility of the cyclopropyl group relative to the pyrimidine ring plane and the tautomeric equilibrium between the hydroxyl and keto forms at position 6 of the pyrimidine ring. The cyclopropyl substituent at position 2 does not introduce any chiral centers, as the attachment point maintains sp2 hybridization within the aromatic system. However, the orientation of the cyclopropyl ring relative to the pyrimidine plane can adopt different conformational arrangements, influencing the compound's overall three-dimensional structure and potential intermolecular interactions.

The tautomeric equilibrium between the 6-hydroxy and 6-oxo forms represents a significant stereochemical consideration that affects the compound's chemical properties and biological activity. In solution, both tautomeric forms may coexist, with the equilibrium position depending on factors such as solvent polarity, pH, temperature, and the presence of hydrogen bonding partners. Computational studies and nuclear magnetic resonance spectroscopy investigations would be necessary to determine the predominant tautomeric form under specific conditions and to understand the kinetics of tautomeric interconversion.

属性

IUPAC Name |

2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDLJHIRCTZDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582623 | |

| Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858956-25-9 | |

| Record name | 2-Cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-1,6-dihydro-6-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis typically involves the formation of the pyrimidine ring system via condensation reactions of appropriately substituted precursors, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. Incorporation of the cyclopropyl substituent at the 2-position is achieved through the use of cyclopropyl-containing starting materials or intermediates.

Patent-Described Preparation of 4-Hydroxypyrimidine Derivatives

A key reference is the European patent EP0326389B1, which describes processes for preparing 4-hydroxypyrimidine derivatives, a class that includes compounds structurally related to this compound. The patent outlines methods involving:

- Use of amino-substituted precursors such as methyl 3-aminopent-2-enoate derivatives.

- Cyclization reactions under controlled conditions to form the pyrimidine ring.

- Introduction of alkyl and cycloalkyl groups (including cyclopropyl) at specific positions on the ring.

- Use of solvents like ethanol, methanol, and butanol, and reagents such as sodium methoxide to facilitate reactions.

- Isolation of carboxylate or carboxylic acid derivatives through hydrolysis or other transformations.

The patent emphasizes control of reaction conditions to optimize yield and purity, including temperature, solvent choice, and reagent stoichiometry.

Formulation and Preparation for Biological Applications

According to GlpBio, the preparation of this compound for in vivo studies involves the following steps:

- Preparation of a DMSO master solution by dissolving the compound at a defined concentration.

- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil to achieve a clear, stable formulation suitable for administration.

- Use of physical methods like vortexing, ultrasound, or hot water bath to aid dissolution and clarity.

- Strict order of solvent addition to ensure solubility and avoid precipitation.

This method is designed to maintain compound stability and bioavailability for pharmacological testing.

Data Tables for Preparation and Formulation

Stock Solution Preparation Table

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.5506 | 27.7531 | 55.5062 |

| 5 mM Solution Volume (mL) | 1.1101 | 5.5506 | 11.1012 |

| 10 mM Solution Volume (mL) | 0.5551 | 2.7753 | 5.5506 |

Note: Volumes correspond to the amount of solvent needed to prepare solutions of specified molarity from the given mass of compound.

In Vivo Formulation Preparation Steps

| Step | Solvent Added | Notes |

|---|---|---|

| 1 | DMSO Master Liquid | Dissolve compound to desired concentration |

| 2 | PEG300 | Add and mix until clear |

| 3 | Tween 80 | Add and mix until clear |

| 4 | Distilled Water or Corn Oil | Add final solvent, mix until clear |

Physical agitation methods recommended between steps to ensure clarity and homogeneity.

Analytical Considerations in Preparation

- Solubility: The compound’s solubility in DMSO and co-solvents is critical; exceeding solubility limits can lead to precipitation.

- Purity: Synthetic routes must minimize impurities that could interfere with biological activity or formulation stability.

- Reaction Conditions: Temperature, solvent polarity, and reagent concentrations are optimized to favor the desired substitution pattern on the pyrimidine ring.

- Yield Optimization: Use of catalysts or base reagents like sodium methoxide can enhance ring closure efficiency and functional group transformations.

Summary of Preparation Methodologies

化学反应分析

Types of Reactions: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted pyrimidines.

科学研究应用

2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用机制

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Modifications and Key Differences

The following table summarizes structural analogues and their modifications:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | 858956-25-9 | C₈H₈N₂O₃ | 180.16 | Cyclopropyl, hydroxyl | — |

| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | 858956-26-0 | C₈H₇ClN₂O₃ | 214.61 | Chloro, cyclopropyl, hydroxyl | — |

| Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | C₇H₇BrN₂O₂ | 231.05 | Bromo, methyl ester | 0.90 |

| 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid | 1240599-70-5 | C₉H₁₀N₂O₂ | 178.19 | Cyclopropyl, methyl | — |

| 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid | 1439902-90-5 | C₉H₁₁N₃O₂ | 193.20 | Cyclopropylmethyl amino | — |

*Similarity scores based on structural and functional group alignment .

Solubility and Stability :

- The hydroxyl group in the target compound enhances solubility in polar solvents compared to methyl or halogenated derivatives (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) .

- Chloro-substituted derivatives (e.g., 5-chloro analogue) exhibit reduced aqueous solubility but increased lipophilicity, favoring membrane permeability .

生物活性

2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound notable for its unique structural features, including a cyclopropyl group, hydroxyl group, and carboxylic acid functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A cyclopropyl group at the 2-position,

- A hydroxyl group at the 6-position,

- A carboxylic acid group at the 4-position.

These functional groups contribute to its biological activity by enhancing hydrogen bonding capabilities and influencing molecular interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells, indicating potential for further development as anticancer agents .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It has demonstrated activity against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant organisms .

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals, which are implicated in oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways involved in disease processes.

- Binding Affinity : The unique steric and electronic properties imparted by the cyclopropyl group enhance binding affinity to target proteins or enzymes, potentially increasing therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was tested alongside other compounds. Results indicated a structure-dependent activity profile, with certain substitutions enhancing cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. It was tested against a panel of resistant bacterial strains, demonstrating significant inhibitory effects that suggest its potential as a lead compound in antibiotic development .

常见问题

Q. What are the common synthetic routes for 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, and how do substituents influence reaction outcomes?

The synthesis of pyrimidine derivatives often involves cyclization reactions, functional group modifications, or substitution strategies. For example, cyclopropyl groups can be introduced via alkylation or cross-coupling reactions using cyclopropane-containing reagents. The hydroxyl and carboxylic acid groups may be installed through oxidation/reduction steps (e.g., using potassium permanganate or lithium aluminum hydride) or nucleophilic substitution . Substituents like the cyclopropyl ring can alter steric hindrance and electronic properties, affecting reaction kinetics and regioselectivity. Comparative studies of analogous compounds (e.g., 6-aminopyrimidine-4-carboxylic acid derivatives) highlight how substituent bulkiness or electron-withdrawing/donating effects dictate yields and side-product formation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm the cyclopropyl group (e.g., distinct proton splitting patterns) and hydroxyl/carboxylic acid functionalities.

- HPLC-MS : For assessing purity and detecting trace impurities, particularly in derivatives with reactive substituents.

- FT-IR : To identify hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) groups.

- X-ray crystallography : For resolving structural ambiguities, such as hydrogen bonding between the hydroxyl and carboxylic acid groups, as seen in related pyrimidine derivatives .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The compound’s solubility is pH-dependent due to its ionizable hydroxyl (-OH) and carboxylic acid (-COOH) groups. In acidic conditions, protonation of the carboxylic acid enhances organic solvent solubility (e.g., DMSO), while deprotonation in basic buffers improves aqueous solubility. Stability studies for similar pyrimidines suggest degradation risks under prolonged UV exposure or high temperatures (>100°C). Storage at -20°C in inert atmospheres is recommended for long-term preservation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions involving the cyclopropyl group?

The cyclopropyl ring’s strain and reactivity make it prone to ring-opening under harsh conditions (e.g., strong acids/bases). Mitigation strategies include:

- Using mild catalysts (e.g., palladium for cross-couplings) and low-temperature reactions.

- Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis to prevent undesired interactions.

- Monitoring reaction progress via TLC or in situ NMR to terminate reactions before side products dominate. Comparative data from ethylamino vs. cyclopropyl-substituted pyrimidines demonstrate improved yields with these precautions .

Q. How can contradictory biological activity data for this compound be resolved across studies?

Discrepancies may arise from differences in:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor binding.

- Purity : Trace impurities (e.g., unreacted starting materials) may interfere with enzyme inhibition assays. Validate purity via HPLC (>95%) and mass spectrometry.

- Structural analogs : Subtle substituent changes (e.g., methyl vs. cyclopropyl groups) can drastically alter bioactivity. Cross-reference data with structurally defined analogs (e.g., 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid) to isolate structure-activity relationships .

Q. What computational and experimental approaches are suitable for studying its interactions with enzymes like dihydrofolate reductase (DHFR)?

- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg-57 in DHFR).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to determine inhibition mechanisms (competitive vs. non-competitive). Prior studies on pyrimidine-based DHFR inhibitors provide methodological frameworks .

Q. How does the cyclopropyl substituent influence the compound’s reactivity compared to other alkyl/aryl groups?

The cyclopropyl group introduces:

- Steric effects : Its rigid, three-membered ring increases steric hindrance, reducing nucleophilic attack at the pyrimidine ring’s 4-position.

- Electronic effects : Hyperconjugation from cyclopropane’s bent bonds can stabilize adjacent charges, enhancing electrophilic substitution at the 6-hydroxyl position.

Comparative reactivity studies with methyl or ethyl substituents show slower reaction rates for cyclopropyl derivatives in SN2 mechanisms but higher stability in oxidative environments .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。